molecular formula C21H19N3O5 B2617804 Methyl 1-allyl-2'-amino-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate CAS No. 879623-61-7

Methyl 1-allyl-2'-amino-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate

Cat. No. B2617804
CAS RN: 879623-61-7
M. Wt: 393.399
InChI Key: YASYQFNCFJXNCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of the compound is C21H19N3O5. The molecular weight is 393.399.

Scientific Research Applications

Synthesis and Structural Analysis

  • One-Pot Synthesis Approaches

    The development of novel spiro compounds often involves one-pot synthesis techniques, demonstrating the efficiency and versatility of creating complex structures from simpler precursors. For instance, novel spiro pyrano[2,3-d][1,3]thiazolo[3,2-a]pyrimidine derivatives were synthesized via a one-pot process, showcasing the ability to generate complex spiro structures efficiently (Xiaofang Li et al., 2014).

  • Sonochemistry in Synthesis

    The use of sonochemistry for the synthesis of spiro compounds underlines the importance of alternative energy sources in chemical reactions. This method facilitates the synthesis of medicinally privileged amino-substituted dihydropyrano[3,2-b]pyran-3-carbonitriles and spiro-pyrano[3,2-b]pyrans under ambient conditions, demonstrating the technique's utility in creating functionally diverse spiro structures (Biplob Borah et al., 2022).

  • Crystallographic Analysis

    X-ray crystallographic analysis plays a crucial role in understanding the precise structural configuration of spiro compounds. For example, detailed structural investigations of biologically relevant spiro[indolin-2-one-3,4'-pyrano[2,3-c]pyrazoles] were performed, providing insights into their molecular geometry and potential interactions (Sakshi Sharma et al., 2016).

Potential Biological Activities

  • Inhibitors and Antitumor Agents: The structural uniqueness of spiro compounds often translates into significant biological activities. A series of aminopyridyl/pyrazinyl-substituted spiro compounds were identified as potent and selective inhibitors with promising antitumor activities, highlighting the potential of spiro structures in drug development (Jingrong Li et al., 2013).

Future Directions

Given the lack of information on this specific compound, future research could focus on its synthesis, properties, and potential applications. It could also be interesting to explore its biological activity, given the biological relevance of similar compounds .

properties

IUPAC Name

methyl 2-amino-7-methyl-2',5-dioxo-1'-prop-2-enylspiro[6H-pyrano[3,2-c]pyridine-4,3'-indole]-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5/c1-4-9-24-13-8-6-5-7-12(13)21(20(24)27)15-14(10-11(2)23-18(15)25)29-17(22)16(21)19(26)28-3/h4-8,10H,1,9,22H2,2-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASYQFNCFJXNCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)N1)C3(C4=CC=CC=C4N(C3=O)CC=C)C(=C(O2)N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.